molecular formula C10H19N B15124108 N-Propylbicyclo[2.2.1]heptan-2-amine

N-Propylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B15124108
M. Wt: 153.26 g/mol
InChI Key: BGQLAJSTSCIEMI-UHFFFAOYSA-N
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Description

N-Propylbicyclo[2.2.1]heptan-2-amine: is a chemical compound characterized by its unique bicyclic structure. This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Propylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : N-Propylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Propylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential as a ligand in drug discovery, particularly for neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Propylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-propylbicyclo[2.2.1]heptan-2-amine
  • 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine

Comparison: : N-Propylbicyclo[2.2.1]heptan-2-amine is unique due to its specific propyl substitution, which may confer different pharmacological properties compared to its analogs. For example, the N-ethyl derivative may have different binding affinities and selectivity profiles for certain receptors .

Biological Activity

N-Propylbicyclo[2.2.1]heptan-2-amine, also known as a derivative of the bicyclo[2.2.1]heptane structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and findings.

1. Chemical Structure and Synthesis

This compound is characterized by its bicyclic structure, which contributes to its unique pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications to achieve the desired amine form.

2.1 Antiallergic Properties

Research has demonstrated that derivatives of bicyclo[2.2.1]heptane exhibit significant antagonistic activity against prostaglandin D(2) (PGD(2)) receptors, which are implicated in allergic responses. A study reported that certain derivatives showed IC(50) values below 50 nM in radioligand binding assays, indicating potent receptor antagonism . These compounds have been shown to suppress various allergic inflammatory responses, such as increased vascular permeability in models of allergic rhinitis and asthma.

2.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives, particularly in conditions associated with excitotoxicity. For instance, ZA-II-05, a compound related to this structure, was found to reverse vanadium-induced neurotoxicity in hippocampal slice cultures by acting as an NMDA receptor antagonist . This suggests a potential application in neurodegenerative diseases where excitotoxicity plays a critical role.

2.3 Antiviral Activity

Compounds derived from bicyclo[2.2.1]heptane have also been investigated for their antiviral properties. Specifically, camphor-derived imines have shown strong antiviral activity against various viruses, indicating that structural modifications can enhance biological efficacy . The mechanism of action often involves interference with viral replication processes.

3. Case Studies

Several studies highlight the efficacy of this compound derivatives:

StudyFindings
Study on PGD(2) Antagonism Demonstrated potent antagonism with IC(50) values < 50 nM; effective in reducing allergic responses in vivo .
Neuroprotection in C.elegans ZA-II-05 ameliorated neurotoxicity induced by vanadium exposure; effective in preventing excitotoxic cell death .
Antiviral Activity Camphor-derived compounds exhibited significant antiviral effects; potential for development into therapeutic agents against viral infections .

4. Conclusion

This compound and its derivatives present promising avenues for therapeutic applications across a range of conditions including allergies, neurodegenerative diseases, and viral infections. Ongoing research into their mechanisms of action and further optimization of their chemical structures will likely enhance their clinical applicability.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-propylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3

InChI Key

BGQLAJSTSCIEMI-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC2CCC1C2

Origin of Product

United States

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